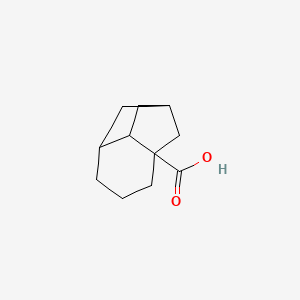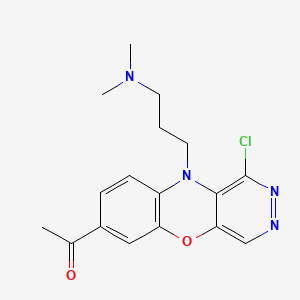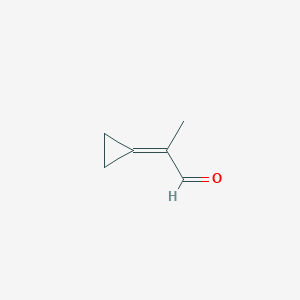![molecular formula C14H12SSe B14484713 {[1-(Phenylselanyl)ethenyl]sulfanyl}benzene CAS No. 65034-50-6](/img/structure/B14484713.png)
{[1-(Phenylselanyl)ethenyl]sulfanyl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[1-(Phenylselanyl)ethenyl]sulfanyl}benzene is a chemical compound known for its unique structure, which includes both phenylselanyl and sulfanyl groups attached to an ethenyl backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(Phenylselanyl)ethenyl]sulfanyl}benzene typically involves the reaction of phenylselanyl chloride with an appropriate sulfanyl compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. industrial processes often incorporate additional steps for purification and quality control to ensure the consistency and safety of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
{[1-(Phenylselanyl)ethenyl]sulfanyl}benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and selenoxides.
Reduction: Reduction reactions can convert the compound into its corresponding sulfides and selenides.
Substitution: The phenylselanyl and sulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides and selenoxides, while reduction can produce sulfides and selenides .
Wissenschaftliche Forschungsanwendungen
{[1-(Phenylselanyl)ethenyl]sulfanyl}benzene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of {[1-(Phenylselanyl)ethenyl]sulfanyl}benzene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity and function. These interactions can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to {[1-(Phenylselanyl)ethenyl]sulfanyl}benzene include:
- {[1-(Phenylselanyl)ethenyl]sulfanyl}toluene
- {[1-(Phenylselanyl)ethenyl]sulfanyl}phenol
- {[1-(Phenylselanyl)ethenyl]sulfanyl}aniline
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of phenylselanyl and sulfanyl groups attached to an ethenyl backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
65034-50-6 |
|---|---|
Molekularformel |
C14H12SSe |
Molekulargewicht |
291.3 g/mol |
IUPAC-Name |
1-phenylselanylethenylsulfanylbenzene |
InChI |
InChI=1S/C14H12SSe/c1-12(15-13-8-4-2-5-9-13)16-14-10-6-3-7-11-14/h2-11H,1H2 |
InChI-Schlüssel |
AWDRVECCXMIHLJ-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(SC1=CC=CC=C1)[Se]C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


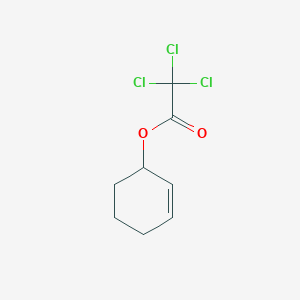
![5-[(Methanesulfonyl)methyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14484643.png)
![3-[3-(Diethylamino)phenyl]propanamide](/img/structure/B14484655.png)
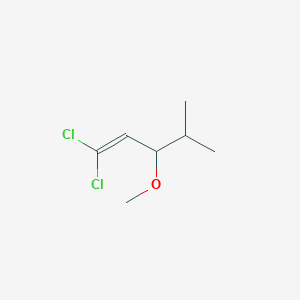
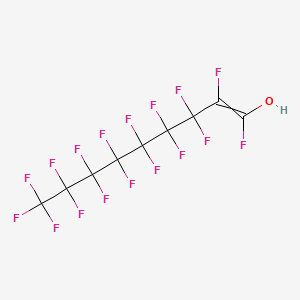
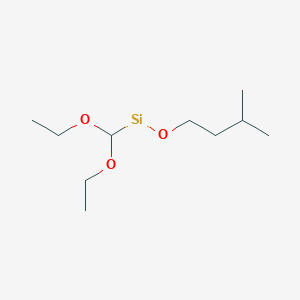
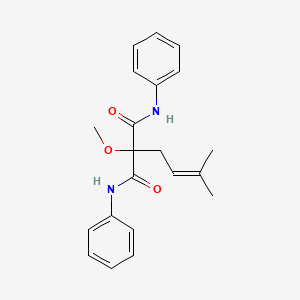
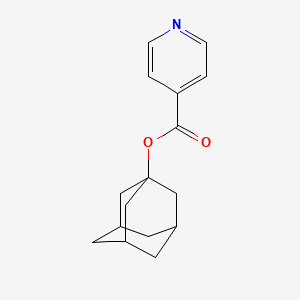
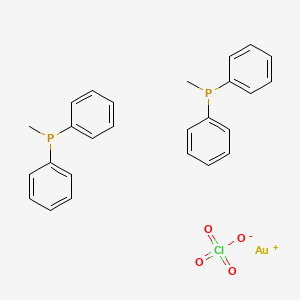
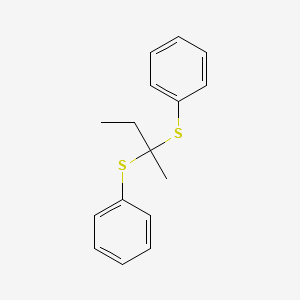
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-prop-1-enylsulfinyloxan-2-yl]methyl acetate](/img/structure/B14484701.png)
